molecular formula C15H19N3O2S B318780 N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide

N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide

Cat. No.: B318780
M. Wt: 305.4 g/mol
InChI Key: JSXJKXFAARITCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an acetylamino group, a phenyl ring, a carbamothioyl group, and a cyclopentanecarboxamide moiety. Its molecular formula is C15H19N3O2S, and it is known for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Carbamothioyl Group: This step involves the reaction of the acetylated compound with thiocarbamoyl chloride under basic conditions.

    Cyclopentanecarboxamide Formation: The final step involves the reaction of the intermediate with cyclopentanecarboxylic acid or its derivatives under appropriate conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(acetylsulfamoyl)phenyl]carbamothioyl}acetamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-3-methyl-1-benzofuran-2-carboxamide
  • N-{[4-(acetylamino)phenyl]carbamothioyl}-4-isopropylbenzamide

Uniqueness

N-[4-({[(cyclopentylcarbonyl)amino]carbothioyl}amino)phenyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H19N3O2S

Molecular Weight

305.4 g/mol

IUPAC Name

N-[(4-acetamidophenyl)carbamothioyl]cyclopentanecarboxamide

InChI

InChI=1S/C15H19N3O2S/c1-10(19)16-12-6-8-13(9-7-12)17-15(21)18-14(20)11-4-2-3-5-11/h6-9,11H,2-5H2,1H3,(H,16,19)(H2,17,18,20,21)

InChI Key

JSXJKXFAARITCR-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2CCCC2

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2CCCC2

solubility

45.8 [ug/mL]

Origin of Product

United States

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